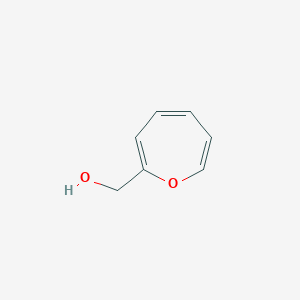

(Oxepin-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Oxepin-2-yl)methanol is an organic compound that features an oxepin ring, a seven-membered oxygen-containing heterocycle, with a methanol group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Oxepin-2-yl)methanol typically involves the formation of the oxepin ring followed by the introduction of the methanol group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions can yield the oxepin framework . The methanol group can then be introduced through subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes. Specific details on industrial methods are less commonly disclosed due to proprietary processes.

Chemical Reactions Analysis

Types of Reactions

(Oxepin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form corresponding aldehydes or acids.

Reduction: The oxepin ring can be reduced under specific conditions to yield different reduced forms.

Substitution: The hydrogen atoms on the oxepin ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield oxepin-2-carboxylic acid, while reduction of the oxepin ring can produce dihydrooxepin derivatives.

Scientific Research Applications

сосредотачивайтесь на предоставлении расшифрованных полных терминов.

It appears that "(Oxepin-2-yl)methanol" is not directly discussed in the provided search results. However, the search results do provide information on oxepin derivatives and related compounds, which can be used to infer potential applications of "this compound" .

Oxepin Derivatives: General Information

Oxepin derivatives have demonstrated a variety of biological activities, including anti-asthmatic and antihistamine properties . Oxepines have been studied for their potential as antihistamines, addressing allergic reactions and inflammation by antagonizing histamine receptors . These derivatives have shown promise in alleviating common antihistamine side effects like drowsiness .

Potential Applications of this compound

Based on the documented applications of related oxepin derivatives, this compound may have uses in:

- Organic Synthesis: As an intermediate in creating more complex organic molecules.

- Drug Development: Explored for potential use in creating new therapeutic agents.

- Material Science: Utilized in the creation of new materials with specific properties.

- Biological Research: Investigated for potential biological activities, including antibacterial and anticancer properties.

Oxepinone Formation

Oxepinone rings are structurally unique motifs of natural products, but their biosynthesis isn't fully understood . Research has shown that the enzyme VibO serves as an NADPH/FAD-dependent monooxygenase that catalyzes ring-expansive oxygenation on the phenol unit to generate the oxepin-2(3 H)-one motif .

Antihistaminic Drug Olopatadine

Mechanism of Action

The mechanism by which (Oxepin-2-yl)methanol and its derivatives exert their effects often involves interaction with specific molecular targets. For instance, certain oxepin derivatives inhibit the enzyme PARP1, which is involved in DNA repair processes . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

Dibenz[b,f]oxepin: This compound has a similar oxepin ring structure but with additional benzene rings attached.

2-(8-methyl-10,11-dihydro-11-oxodibenz[b,f]oxepin-2-yl)propionic acid: A non-steroidal anti-inflammatory drug with a similar core structure.

Uniqueness

(Oxepin-2-yl)methanol is unique due to its specific functionalization with a methanol group, which can influence its reactivity and potential applications. Its relatively simple structure compared to more complex oxepin derivatives makes it a versatile intermediate in synthetic chemistry.

Properties

CAS No. |

77023-00-8 |

|---|---|

Molecular Formula |

C7H8O2 |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

oxepin-2-ylmethanol |

InChI |

InChI=1S/C7H8O2/c8-6-7-4-2-1-3-5-9-7/h1-5,8H,6H2 |

InChI Key |

WYVIEBGOMVUBPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(OC=C1)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.